molecular formula C18H19NO4S B7444810 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid

3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid

Cat. No.: B7444810
M. Wt: 345.4 g/mol
InChI Key: SVOPZVVZNVRVQD-UHFFFAOYSA-N
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Description

3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a phenylcyclobutyl group via a sulfamoylmethyl bridge

Properties

IUPAC Name

3-[(1-phenylcyclobutyl)sulfamoylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-17(21)15-7-4-6-14(12-15)13-24(22,23)19-18(10-5-11-18)16-8-2-1-3-9-16/h1-4,6-9,12,19H,5,10-11,13H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOPZVVZNVRVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)NS(=O)(=O)CC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the phenylcyclobutyl derivative, which is then reacted with a sulfamoyl chloride to introduce the sulfamoyl group. The final step involves coupling this intermediate with a benzoic acid derivative under suitable conditions, such as the presence of a base and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The benzylic position adjacent to the aromatic ring can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced at the sulfamoyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitration using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Conversion of benzylic carbon to carboxylic acid.

    Reduction: Formation of amines from the sulfamoyl group.

    Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.

Scientific Research Applications

3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active sites, while the aromatic moieties can engage in π-π interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 3-nitrobenzoic acid share the benzoic acid core but differ in their substituents.

    Cyclobutyl derivatives: Compounds such as 1-phenylcyclobutane and 1-(4-methylphenyl)cyclobutane have similar cyclobutyl structures but lack the sulfamoylmethyl linkage.

Uniqueness: 3-[(1-Phenylcyclobutyl)sulfamoylmethyl]benzoic acid is unique due to the presence of both the phenylcyclobutyl and sulfamoylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs.

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